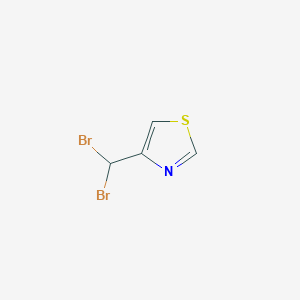

Thiazole, 4-(dibromomethyl)-

Description

Significance of the Thiazole (B1198619) Core in Contemporary Organic Chemistry and Chemical Biology

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone of modern organic and medicinal chemistry. kuey.netglobalresearchonline.net Its unique electronic properties and ability to engage in various chemical transformations make it a valuable synthon for creating a wide array of new chemical entities. nih.gov The thiazole nucleus is a fundamental component in numerous naturally occurring and synthetic compounds with significant biological activities. kuey.net This includes its presence in vital molecules like vitamin B1 (thiamine) and its derivatives which have shown a broad spectrum of therapeutic potential. kuey.net The versatility of the thiazole ring allows for modifications at various positions, leading to the development of compounds with diverse applications. nih.gov

Overview of Halogenated Heterocycles in Synthetic and Mechanistic Investigations

Halogenated heterocyclic compounds, which feature one or more halogen atoms (fluorine, chlorine, bromine, or iodine), are of paramount importance in synthetic chemistry. sigmaaldrich.com Halogens serve as powerful tools for activating and modifying organic molecules due to their high electrophilicity and good leaving group characteristics. mdpi.comresearchgate.net These attributes make halogenated heterocycles crucial intermediates in the synthesis of more complex organic structures. sigmaaldrich.com Their structures can be strategically manipulated through various heterocyclic reactions to achieve desired functionalities. sigmaaldrich.com

Recent advancements in halogen chemistry have highlighted their role in controlling the selectivity of cyclization reactions, making them a focal point of interest in modern organic synthesis. mdpi.com The presence and type of halogen can influence the stereoselectivity and outcome of chemical transformations. researchgate.net Furthermore, halogenated heterocycles are instrumental in mechanistic studies, helping to elucidate reaction pathways. acs.org For instance, the binding mode of halogenated ligands is often a subject of investigation in medicinal chemistry, where halogen bonding can significantly contribute to the affinity of a ligand for its biological target. nih.gov

Rationale for Focused Academic Inquiry into 4-(Dibromomethyl)thiazole

The compound 4-(dibromomethyl)thiazole emerges as a subject of specific academic interest due to the convergence of the versatile thiazole core and the reactive dibromomethyl group. This combination makes it a valuable precursor for a variety of synthetic transformations. Research has demonstrated that derivatives of 4-(dibromomethyl)thiazole are key intermediates in the synthesis of biologically active molecules. For example, methyl 4-(dibromomethyl)-2-(4-chlorophenyl)thiazole-5-carboxylate has been used as a starting material for a new generation of compounds with potential antiviral activity. imp.kiev.uasemanticscholar.org

The dibromomethyl group at the 4-position of the thiazole ring is a key functional handle. It can be readily transformed into other functional groups, such as an aldehyde, or can participate in cyclization reactions. For instance, treatment of 4-(bromomethyl)-5-(dibromomethyl)thiazole with sodium iodide generates a thiazole o-quinodimethane intermediate, which can be trapped with various dienophiles to construct fused heterocyclic systems. acs.org The study of such reactions provides valuable insights into reaction mechanisms and allows for the efficient synthesis of complex molecular architectures that are otherwise difficult to access. acs.org

Chemical and Physical Properties of Thiazole, 4-(dibromomethyl)-

While specific data for the parent compound "Thiazole, 4-(dibromomethyl)-" is limited in readily available literature, properties can be inferred from related structures and synthetic precursors.

| Property | Data |

| Molecular Formula | C4H3Br2NS |

| Appearance | Likely a solid or oil |

| Reactivity | The dibromomethyl group is a key reactive site, susceptible to nucleophilic substitution and elimination reactions. It can be a precursor to the formyl group. |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane (B109758) and chloroform. |

This table is generated based on data for related compounds and general chemical principles.

Synthesis and Reactions of Thiazole, 4-(dibromomethyl)-

The synthesis of 4-(dibromomethyl)thiazole derivatives often involves the bromination of a precursor methylthiazole. A common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like 2,2'-azobis(isobutyronitrile) (AIBN). acs.org For example, 4-methyl-5-(dibromomethyl)thiazole can be synthesized from 5-formyl-4-methylthiazole by reaction with bromine in the presence of triphenyl phosphite. acs.org

The reactivity of the dibromomethyl group is central to the synthetic utility of these compounds. This group can be hydrolyzed to an aldehyde, which can then undergo further reactions. A significant application is its use in generating reactive intermediates. For instance, 4-(bromomethyl)-5-(dibromomethyl)thiazole can be treated with sodium iodide to form a thiazole o-quinodimethane, a highly reactive species that readily undergoes cycloaddition reactions with dienophiles to create complex fused ring systems like dihydrobenzothiazoles and anthrathiazole-diones. acs.org

Structure

3D Structure

Properties

CAS No. |

41040-93-1 |

|---|---|

Molecular Formula |

C4H3Br2NS |

Molecular Weight |

256.95 g/mol |

IUPAC Name |

4-(dibromomethyl)-1,3-thiazole |

InChI |

InChI=1S/C4H3Br2NS/c5-4(6)3-1-8-2-7-3/h1-2,4H |

InChI Key |

PFFDCQQAIKKKAC-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=CS1)C(Br)Br |

Origin of Product |

United States |

Synthetic Methodologies for 4 Dibromomethyl Thiazole and Its Direct Precursors

Strategies Involving Direct Side-Chain Bromination of Thiazole (B1198619) Derivatives

A common and direct approach to 4-(dibromomethyl)thiazole involves the halogenation of a methyl group at the 4-position of the thiazole ring. This transformation is typically achieved through radical bromination.

Radical Bromination Mechanisms (e.g., N-Bromosuccinimide Initiated)

The free-radical bromination of 4-methylthiazole (B1212942) is a plausible method for the synthesis of 4-(dibromomethyl)thiazole. This reaction is commonly carried out using N-Bromosuccinimide (NBS) as the brominating agent, often in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under UV irradiation.

The reaction mechanism proceeds through a classic radical chain reaction:

Initiation: The initiator (e.g., AIBN) decomposes upon heating or irradiation to generate free radicals. These radicals then abstract a bromine atom from NBS to produce a bromine radical (Br•).

Propagation: The bromine radical abstracts a hydrogen atom from the methyl group of 4-methylthiazole. This abstraction is favored at the benzylic-like position due to the resonance stabilization of the resulting thiazol-4-ylmethyl radical. The subsequent reaction of this radical with a molecule of NBS yields the monobrominated product, 4-(bromomethyl)thiazole, and a succinimidyl radical. The succinimidyl radical can then continue the chain by reacting with HBr to regenerate a bromine radical.

Termination: The reaction is terminated by the combination of any two radical species.

To achieve dibromination, a molar excess of NBS is required. The initial product, 4-(bromomethyl)thiazole, undergoes a second radical bromination sequence to yield the desired 4-(dibromomethyl)thiazole.

A representative, though generalized, reaction is shown below:

| Reactant | Reagents | Product |

| 4-Methylthiazole | 2 eq. NBS, AIBN (cat.), CCl₄, reflux | 4-(Dibromomethyl)thiazole |

Regioselectivity and Control in Halogenation Processes

The regioselectivity of radical halogenation on substituted thiazoles is a critical factor. The methyl group at the 4-position is analogous to a benzylic position, making it susceptible to radical abstraction. The stability of the resulting thiazol-4-ylmethyl radical enhances the selectivity for side-chain halogenation over addition to the thiazole ring itself.

Control of the halogenation process is crucial to obtain the desired degree of substitution. The formation of 4-(bromomethyl)thiazole, 4-(dibromomethyl)thiazole, and potentially 4-(tribromomethyl)thiazole can be controlled by the stoichiometry of the brominating agent. Careful monitoring of the reaction progress, for instance by gas chromatography (GC) or thin-layer chromatography (TLC), is essential to optimize the yield of the dibrominated product and minimize over-bromination. The choice of solvent can also influence the reaction, with non-polar solvents like carbon tetrachloride being traditionally used for radical halogenations.

Ring-Forming Reactions Yielding 4-(Dibromomethyl)thiazole Scaffolds

An alternative to modifying a pre-formed thiazole is to construct the ring with the 4-(dibromomethyl) substituent already in place. This can be achieved through classical thiazole syntheses, such as the Hantzsch thiazole synthesis, using appropriately functionalized starting materials.

Cyclization Reactions with Dibromomethyl-Containing Synthons

The Hantzsch thiazole synthesis is a versatile method for the preparation of thiazoles, involving the condensation of an α-haloketone with a thioamide. wikipedia.organalis.com.my To synthesize 4-(dibromomethyl)thiazole via this route, a ketone bearing a dibromomethyl group at the α-position would be required. For instance, the reaction of a 1,1-dibromo-3-alkanone with a thioamide could theoretically yield the target molecule.

A plausible, though not explicitly documented, synthetic route is presented below:

| α-Haloketone Synthon | Thioamide Synthon | Product |

| 1,1-Dibromo-3-buten-2-one | Thioformamide | 4-(Dibromomethyl)thiazole |

The challenge in this approach often lies in the synthesis and stability of the required dibromomethyl-containing synthons.

Halocyclization Approaches

Conversion of Pre-existing Functional Groups to Dibromomethyl Moiety

A third synthetic strategy involves the conversion of a pre-existing functional group at the 4-position of the thiazole ring into a dibromomethyl group.

One potential precursor for such a transformation is 4-thiazolecarboxaldehyde. The conversion of an aldehyde to a dibromomethyl group is a known transformation in organic chemistry, often achieved using reagents like phosphorus tribromide (PBr₃) or a combination of triphenylphosphine (B44618) and carbon tetrabromide.

The reaction of 4-thiazolecarboxaldehyde with PBr₃ would likely proceed through the formation of a geminal diol intermediate, which is then converted to the dibromide.

A hypothetical reaction is as follows:

| Starting Material | Reagents | Product |

| 4-Thiazolecarboxaldehyde | PBr₃ or PPh₃/CBr₄ | 4-(Dibromomethyl)thiazole |

The feasibility of this reaction would depend on the stability of the thiazole ring under the reaction conditions and the potential for side reactions.

Reaction Mechanisms and Chemical Transformations of 4 Dibromomethyl Thiazole

Reactivity of the Dibromomethyl Group

The dibromomethyl group at the 4-position of the thiazole (B1198619) ring is the primary site for a variety of chemical transformations, including hydrolysis, nucleophilic substitution, and condensation reactions. Its reactivity is analogous to that of benzylic halides due to the ability of the adjacent thiazole ring to stabilize reaction intermediates.

The hydrolysis of the dibromomethyl group in 4-(dibromomethyl)thiazole typically proceeds in a stepwise manner to first yield thiazole-4-carboxaldehyde (B1332969), which can be further oxidized to thiazole-4-carboxylic acid and its derivatives.

The initial step involves the hydrolysis of the geminal dihalide to an aldehyde. This transformation can be achieved under aqueous basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where hydroxide (B78521) ions attack the carbon of the dibromomethyl group, leading to the displacement of the bromide ions. The resulting geminal diol is unstable and readily eliminates a molecule of water to form the stable aldehyde.

A plausible mechanism for the hydrolysis of 4-(dibromomethyl)thiazole to thiazole-4-carboxaldehyde is as follows:

Nucleophilic Attack: A hydroxide ion attacks the carbon atom of the dibromomethyl group.

Formation of a Halohydrin Intermediate: One bromide ion is displaced, forming a 4-(bromohydroxymethyl)thiazole intermediate.

Second Nucleophilic Attack: A second hydroxide ion attacks the same carbon atom, displacing the second bromide ion to form a geminal diol.

Dehydration: The unstable geminal diol rapidly loses a water molecule to yield thiazole-4-carboxaldehyde.

Alternatively, the Sommelet reaction provides a method for converting a benzylic-type halide to an aldehyde using hexamine and water. This reaction could potentially be applied to 4-(dibromomethyl)thiazole, although the initial reaction would likely form the mono-aminated product before hydrolysis.

Subsequent oxidation of the resulting thiazole-4-carboxaldehyde yields thiazole-4-carboxylic acid. Various oxidizing agents can be employed for this conversion. The carboxylic acid can then be converted to a range of derivatives, such as esters and amides, through standard synthetic methodologies.

Table 1: Products from the Hydrolysis of 4-(Dibromomethyl)thiazole and Subsequent Reactions

| Starting Material | Reagents and Conditions | Major Product |

| 4-(Dibromomethyl)thiazole | 1. aq. NaOH or KOH2. H3O+ | Thiazole-4-carboxaldehyde |

| Thiazole-4-carboxaldehyde | KMnO4 or CrO3 | Thiazole-4-carboxylic acid |

| Thiazole-4-carboxylic acid | SOCl2, then R'OH | Thiazole-4-carboxylic acid ester |

| Thiazole-4-carboxylic acid | SOCl2, then R'2NH | Thiazole-4-carboxylic acid amide |

The carbon atom of the dibromomethyl group is electrophilic and, therefore, susceptible to attack by a variety of nucleophiles. These reactions proceed via standard nucleophilic substitution mechanisms, primarily SN2, given the primary nature of the carbon center. The reactivity is enhanced by the adjacent thiazole ring, which can stabilize the transition state.

Common nucleophiles that can react at the dibromomethyl center include amines, thiols, and cyanides. The reaction with primary or secondary amines can lead to mono- or di-substituted products, depending on the stoichiometry and reaction conditions. For instance, reaction with an excess of a primary amine would be expected to yield the corresponding 4-(di(alkylamino)methyl)thiazole.

Similarly, sulfur nucleophiles, such as thiols, readily displace the bromide ions to form thioethers. The reaction with sodium cyanide would introduce a cyano group, which can be a precursor for other functional groups.

Table 2: Examples of Nucleophilic Substitution Reactions at the Dibromomethyl Center

| Nucleophile | Product Structure |

| R-NH2 (Amine) | 4-((R-amino)(bromo)methyl)thiazole or 4-(di(R-amino)methyl)thiazole |

| R-SH (Thiol) | 4-((R-thio)(bromo)methyl)thiazole or 4-(di(R-thio)methyl)thiazole |

| CN- (Cyanide) | 4-(bromo(cyano)methyl)thiazole |

While 4-(dibromomethyl)thiazole itself is not a direct substrate for typical condensation reactions like the Knoevenagel condensation, it can be converted into a suitable precursor. For a Knoevenagel condensation to occur, a compound with an active methylene (B1212753) group is required.

A plausible pathway to enable condensation reactions would involve the initial conversion of the dibromomethyl group into a group that can be deprotonated to form a stable carbanion. For instance, reaction with a nucleophile like cyanide, followed by reduction, could potentially yield a 4-(aminomethyl)thiazole derivative. Alternatively, conversion to the corresponding phosphonium (B103445) salt would allow for Wittig-type reactions.

A related reaction is the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a weak base. A derivative of 4-(dibromomethyl)thiazole, such as 4-thiazolylacetonitrile (B1350373) (which could be conceptually derived from the starting material), would be an excellent substrate for Knoevenagel condensation with various aldehydes and ketones.

Electrophilic and Nucleophilic Reactivity of the Thiazole Ring System in 4-(Dibromomethyl)thiazole

The thiazole ring is an electron-deficient aromatic system, which influences its reactivity towards both electrophiles and nucleophiles. The presence of the electron-withdrawing dibromomethyl group at the 4-position further deactivates the ring towards electrophilic attack and can influence the regioselectivity of both electrophilic and nucleophilic reactions.

Calculated π-electron densities for the parent thiazole molecule indicate that the C5 position is the most electron-rich and, therefore, the primary site for electrophilic substitution. The C2 position is the most electron-deficient and is the preferred site for nucleophilic attack.

The dibromomethyl group is strongly electron-withdrawing due to the inductive effect of the two bromine atoms. This effect is expected to decrease the electron density of the entire thiazole ring, making it even less reactive towards electrophiles than the unsubstituted thiazole. However, electrophilic substitution, if it occurs, would still be expected to favor the C5 position, as the deactivating effect would be felt most strongly at the adjacent C4 and C5 positions, with C5 likely remaining the most nucleophilic carbon.

Conversely, the electron-withdrawing nature of the dibromomethyl group will increase the susceptibility of the thiazole ring to nucleophilic attack. While the C2 position is generally the most electrophilic in thiazoles, the strong deactivation by the C4 substituent could potentially make the C5 position also a target for strong nucleophiles under certain conditions, although this is less common. The nitrogen atom of the thiazole ring retains its basic character and can be protonated or alkylated.

Table 3: Predicted Reactivity of the Thiazole Ring in 4-(Dibromomethyl)thiazole

| Position | Electronic Character | Predicted Reactivity towards Electrophiles | Predicted Reactivity towards Nucleophiles |

| C2 | Electron-deficient | Low | High |

| N3 | Basic | Protonation/Alkylation | - |

| C4 | Substituted | - | - |

| C5 | Relatively electron-rich | Moderate (most likely site) | Low |

Mechanistic Elucidation of Complex Reaction Pathways

The combination of a reactive side chain and a heteroaromatic ring in 4-(dibromomethyl)thiazole allows for the possibility of complex, multi-step reaction pathways. The elucidation of such mechanisms often requires a combination of experimental evidence and computational studies.

One hypothetical complex reaction could involve an initial nucleophilic attack on the dibromomethyl group, followed by an intramolecular reaction involving the thiazole ring. For example, reaction with a bifunctional nucleophile could lead to the formation of a new heterocyclic ring fused to the thiazole.

Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the electronic structure and reactivity of 4-(dibromomethyl)thiazole. Molecular electrostatic potential (MESP) maps can identify the most electron-rich and electron-poor regions of the molecule, predicting the likely sites for electrophilic and nucleophilic attack, respectively. Such studies can help to rationalize observed reaction outcomes and predict the feasibility of novel transformations.

For instance, a computational study could model the transition states for various competing reaction pathways, allowing for a prediction of the major product under different reaction conditions. This is particularly useful for understanding the regioselectivity of reactions on the thiazole ring and the chemoselectivity of reactions involving both the ring and the dibromomethyl side chain.

Strategic Derivatization and Analog Design for 4 Dibromomethyl Thiazole Frameworks

Synthesis of Functionalized 4-(Dibromomethyl)thiazole Analogs for Structure-Activity Exploration

The synthesis of functionalized 4-(dibromomethyl)thiazole analogs is primarily aimed at exploring structure-activity relationships (SAR). While direct derivatization of the 4-(dibromomethyl)thiazole is not extensively documented, analogous synthetic strategies involving halomethyl-substituted heterocycles provide a roadmap for potential transformations. The reactivity of the dibromomethyl group allows for its conversion into other functional moieties, which can then be further elaborated.

A key transformation of the 4-(dibromomethyl) group is its hydrolysis to a formyl group (an aldehyde). This conversion is a critical step as the resulting 4-formylthiazole is a versatile intermediate for the synthesis of a wide array of derivatives. For instance, 4-methyl-5-formylthiazole, a related compound, is a key intermediate in the synthesis of Cefditoren pivoxil. Its preparation has been achieved through the oxidation of the corresponding hydroxymethyl or hydroxyethyl (B10761427) precursors, or the reduction of a carboxylic ester. A more direct and industrially viable method involves the Pd/BaSO4 catalyzed hydrogenation of 4-methylthiazole-5-carboxylic acid chloride. nih.gov This suggests that a 4-(dibromomethyl)thiazole could potentially be converted to 4-formylthiazole, which can then undergo various condensation reactions.

The resulting 4-formylthiazole can be reacted with a variety of nucleophiles to generate diverse analogs. For example, condensation with amines or hydrazines can yield imines and hydrazones, respectively. These reactions are fundamental in creating libraries of compounds for SAR studies. The resulting Schiff bases and related derivatives can exhibit a range of biological activities.

Another synthetic approach involves the nucleophilic substitution of one or both bromine atoms of the dibromomethyl group. While challenging due to the potential for competing reactions and rearrangement, this strategy could allow for the direct introduction of various substituents. Reactions with nucleophiles such as thiols, amines, or alkoxides could lead to the formation of thioethers, amines, or ethers at the C4-methyl position. The success of these reactions would likely depend on careful control of reaction conditions to manage the reactivity of the dibromomethyl group.

The following table outlines potential synthetic routes for the functionalization of a hypothetical 4-(dibromomethyl)thiazole framework based on analogous chemical transformations.

| Starting Material | Reagent(s) | Product | Potential for Further Derivatization |

| 4-(Dibromomethyl)thiazole | H₂O, Acid or Base catalyst | 4-Formylthiazole | Condensation reactions (e.g., with amines, hydrazines), Wittig reaction, reduction to alcohol |

| 4-(Dibromomethyl)thiazole | R-SH, Base | 4-(bis(alkyl/arylthio)methyl)thiazole | Oxidation of sulfur, further substitution on the R group |

| 4-(Dibromomethyl)thiazole | R₂NH | 4-(bis(dialkylamino)methyl)thiazole | Quaternization of nitrogen, modification of R groups |

| 4-(Dibromomethyl)thiazole | NaOR | 4-(dialkoxymethyl)thiazole (Acetal) | Hydrolysis to aldehyde, transacetalization |

These synthetic pathways provide a foundation for generating a diverse library of 4-(dibromomethyl)thiazole analogs, enabling a thorough exploration of their structure-activity relationships.

Impact of Peripheral Substitutions on Thiazole (B1198619) Core Reactivity and Selectivity

The reactivity and selectivity of the thiazole core are significantly influenced by the nature and position of its substituents. The calculated pi-electron density of the thiazole ring indicates that the C5 position is the most susceptible to electrophilic substitution, while the C2 proton is the most acidic and prone to deprotonation. wikipedia.org The presence of a 4-(dibromomethyl) group, which is electron-withdrawing, is expected to further modulate this reactivity profile.

Electrophilic Substitution: An electron-withdrawing group at the C4 position generally deactivates the thiazole ring towards electrophilic attack. However, electrophilic substitution, if it occurs, is still likely to be directed to the C5 position. pharmaguideline.com The presence of activating groups at other positions (e.g., an amino group at C2) could counteract the deactivating effect of the 4-(dibromomethyl) group and facilitate electrophilic substitution at C5.

Nucleophilic Substitution: The C2 position of the thiazole ring is the most susceptible to nucleophilic attack. The electron-withdrawing nature of the 4-(dibromomethyl) group would likely enhance the electrophilicity of the C2 position, making it even more reactive towards nucleophiles. Nucleophilic substitution at the C4 and C5 positions is generally less favorable unless activated by strongly electron-withdrawing groups.

Reactivity of the Dibromomethyl Group: The reactivity of the dibromomethyl group itself will be influenced by the electronic properties of the thiazole ring and any other substituents present. Electron-donating groups on the thiazole ring could potentially increase the susceptibility of the dibromomethyl carbon to nucleophilic attack by stabilizing the transition state. Conversely, additional electron-withdrawing groups might decrease its reactivity towards nucleophiles but could open up other reaction pathways.

The interplay between the inherent reactivity of the thiazole core and the electronic effects of peripheral substituents is crucial for designing selective synthetic transformations. For instance, in a thiazole ring bearing a 4-(dibromomethyl) group and a C2-amino group, one could selectively perform electrophilic substitution at the C5 position or nucleophilic substitution at the C2 position by choosing appropriate reagents and reaction conditions.

The following table summarizes the predicted impact of different types of peripheral substituents on the reactivity of a 4-(dibromomethyl)thiazole core.

| Substituent Position | Substituent Type | Predicted Effect on C5 Electrophilic Substitution | Predicted Effect on C2 Nucleophilic Substitution | Predicted Effect on Dibromomethyl Group Reactivity |

| C2 | Electron-donating (e.g., -NH₂, -OR) | Activation | Deactivation | Increased susceptibility to nucleophilic attack |

| C2 | Electron-withdrawing (e.g., -NO₂, -CN) | Deactivation | Activation | Decreased susceptibility to nucleophilic attack |

| C5 | Electron-donating (e.g., -CH₃, -OR) | Deactivation (of other positions) | No significant direct effect | No significant direct effect |

| C5 | Electron-withdrawing (e.g., -COOR, -CN) | Strong deactivation | Activation | No significant direct effect |

Understanding these electronic effects is paramount for the strategic design of synthetic routes to novel 4-(dibromomethyl)thiazole analogs with desired substitution patterns.

Methodologies for Enhancing Structural Diversity around the 4-(Dibromomethyl)thiazole Moiety

Enhancing the structural diversity of the 4-(dibromomethyl)thiazole moiety is essential for fine-tuning its properties for specific applications. Several modern synthetic methodologies can be employed to achieve this, primarily focusing on the functionalization of the dibromomethyl group and the thiazole ring itself.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, are powerful tools for forming carbon-carbon bonds. nih.govnih.gov While direct coupling at the dibromomethyl position is not typical, this group can be converted to other functionalities that are amenable to cross-coupling. For instance, conversion to a 4-formylthiazole allows for subsequent transformations to vinyl or alkynyl groups, which can then participate in cross-coupling reactions. Alternatively, if one of the bromine atoms in the dibromomethyl group could be selectively replaced by a metal (e.g., zinc or tin), this would open up direct cross-coupling possibilities. Furthermore, if other positions on the thiazole ring are halogenated, these can serve as handles for introducing a wide variety of aryl, heteroaryl, or alkyl groups.

Multicomponent Reactions (MCRs): MCRs offer an efficient way to build molecular complexity in a single step. While not directly involving a pre-formed 4-(dibromomethyl)thiazole, MCRs can be designed to construct a thiazole ring with a precursor to the dibromomethyl group at the C4 position. For example, a modified Hantzsch thiazole synthesis could potentially utilize a starting material containing a gem-dibromo functionality.

Functionalization of the Thiazole Ring: Direct C-H functionalization has emerged as a powerful strategy for derivatizing heterocyclic compounds. researchgate.net For a 4-(dibromomethyl)thiazole, C-H activation could potentially be directed to the C2 or C5 positions, allowing for the introduction of various functional groups without the need for pre-functionalization. The regioselectivity of such reactions would be highly dependent on the directing group ability of the thiazole nitrogen and the electronic influence of the dibromomethyl group.

Modification of the Dibromomethyl Group: Beyond simple hydrolysis or substitution, the dibromomethyl group can undergo more complex transformations. For example, reaction with phosphites could lead to the formation of phosphonates, which are valuable intermediates for Horner-Wadsworth-Emmons reactions to form alkenes. Reductive debromination could potentially lead to a 4-monobromomethyl or a 4-methylthiazole (B1212942), providing further avenues for diversification.

The following table highlights some advanced methodologies for enhancing structural diversity.

| Methodology | Target Site | Potential Outcome | Advantages |

| Palladium-catalyzed Cross-Coupling | C2, C5, or functionalized C4-substituent | Introduction of aryl, heteroaryl, alkyl, alkynyl groups | High functional group tolerance, broad substrate scope |

| Direct C-H Functionalization | C2, C5 | Introduction of various functional groups without pre-functionalization | Atom economy, step efficiency |

| Horner-Wadsworth-Emmons Reaction | C4 (via phosphonate) | Formation of C=C bonds with control over stereochemistry | Mild reaction conditions, high yields |

| Reductive Debromination | C4-dibromomethyl group | Formation of 4-monobromomethyl or 4-methylthiazole | Access to less halogenated and alkylated analogs |

By employing these and other modern synthetic techniques, a vast chemical space around the 4-(dibromomethyl)thiazole framework can be explored, paving the way for the discovery of new molecules with unique properties.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Dibromomethyl Thiazole and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H, ¹³C NMR)

High-resolution NMR spectroscopy is an indispensable tool for the structural determination of organic molecules, providing detailed information about the chemical environment of individual protons (¹H) and carbon atoms (¹³C).

In the ¹H NMR spectrum of 4-(dibromomethyl)thiazole, one would expect to observe distinct signals corresponding to the protons on the thiazole (B1198619) ring and the dibromomethyl group. The proton of the -CHBr₂ group would likely appear as a singlet, with its chemical shift significantly influenced by the deshielding effect of the two bromine atoms. The protons on the thiazole ring at positions 2 and 5 would also present as singlets, with their chemical shifts being characteristic of the heterocyclic aromatic system. For instance, in a series of 2,3,4-trisubstituted thiazoles, the proton at the C5 position of the thiazole ring (thiazole-H) was observed as a singlet at δ 6.42 ppm. nih.gov

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom. For 4-(dibromomethyl)thiazole, signals for the three carbons of the thiazole ring and the carbon of the dibromomethyl group are expected. The carbon atom of the dibromomethyl group would be found at a characteristic upfield shift, while the carbons of the thiazole ring would appear in the aromatic region. In the analysis of compound 3a, a 2,3,4-trisubstituted thiazole, the thiazole carbons C2, C4, and C5 were observed at δc = 164.14, 135.13, and 94.49 ppm, respectively. nih.gov

Table 1: Illustrative NMR Data for Thiazole Derivatives

| Compound/Fragment | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|---|

| Thiazole-C5 H | ¹H | 6.42 | s | nih.gov |

| Thiazole-C2 | ¹³C | 164.14 | - | nih.gov |

| Thiazole-C4 | ¹³C | 135.13 | - | nih.gov |

| Thiazole-C5 | ¹³C | 94.49 | - | nih.gov |

| Thiazole-CH (generic) | ¹H | 7.16 - 7.79 | s | nih.gov |

| Aromatic CH | ¹H | 7.32 - 8.17 | m | nih.gov |

| Thiazole CH | ¹H | 7.49 | s | acs.orgnih.gov |

| Thiazole-C-5 H | ¹H | 7.30 | s | arkat-usa.org |

Note: 's' denotes singlet, 'm' denotes multiplet. Data is for illustrative purposes from various thiazole derivatives.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragment Analysis (e.g., HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the molecular formula of 4-(dibromomethyl)thiazole (C₄H₃Br₂NS). By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the determination of the elemental composition with high confidence, distinguishing it from other compounds with the same nominal mass. For example, HRMS was used to confirm the structures of various thiazole-methylsulfonyl derivatives, where the calculated mass for the [M+H]⁺ ion was found to be in close agreement with the experimentally observed mass. acs.orgnih.gov

Electron impact (EI) or electrospray ionization (ESI) mass spectrometry can be used to study the fragmentation pathways of the molecule. The fragmentation of thiazole derivatives often involves characteristic cleavages of the thiazole ring and its substituents. nih.gov For 4-(dibromomethyl)thiazole, expected fragmentation could include the loss of a bromine radical (Br•), followed by the loss of a second bromine radical or HBr. Cleavage of the C-C bond between the thiazole ring and the dibromomethyl group would also be a likely fragmentation pathway. Studies on 2-substituted-4-arylthiazoles have shown that prominent fragment ions can result from the 1,2-cleavage of the thiazole ring itself. nih.gov The analysis of fragmentation patterns provides a fingerprint that helps to confirm the proposed structure. researchgate.netnih.gov

Table 2: Representative High-Resolution Mass Spectrometry Data for Thiazole Derivatives

| Compound | Formula | Ion | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|---|

| 2n | C₂₇H₂₀N₃O₂S | [M+H]⁺ | 450.1276 | 450.1266 | nih.gov |

| 2k | C₁₈H₁₆N₃O₂S₂Cl | [M+H]⁺ | 406.0445 | 406.0448 | acs.orgnih.gov |

| 2e | C₂₄H₂₁N₃O₂S₂ | [M+H]⁺ | 448.1148 | 448.1159 | acs.orgnih.gov |

| 3h | C₁₈H₁₂F₂N₃OS | [M+H]⁺ | 356.0669 | 356.0681 | arkat-usa.org |

Electronic Absorption and Emission Spectroscopy for Elucidating Chromophoric Properties (e.g., UV-Vis, Fluorescence)

Electronic spectroscopy, including UV-Visible absorption and fluorescence spectroscopy, provides insights into the electronic transitions within a molecule and is used to characterize its chromophoric and fluorophoric properties.

The thiazole ring itself is a chromophore that absorbs light in the ultraviolet region. The VUV absorption spectrum of unsubstituted thiazole shows intense bands near 5.4 eV (~230 nm) and 6.0 eV (~207 nm), which are dominated by intense π→π* transitions. iaea.orgresearchgate.net For 4-(dibromomethyl)thiazole, the absorption spectrum is expected to be relatively simple, with primary absorption bands in the UV range characteristic of the thiazole core.

The introduction of conjugating substituents, such as aryl groups, onto the thiazole ring can significantly shift the absorption maxima to longer wavelengths (a bathochromic shift), extending into the visible region. nih.gov This principle is widely exploited in the design of fluorescent dyes like Thiazole Orange (TO), which exhibits low background fluorescence in solution but becomes highly fluorescent upon binding to DNA. nih.govelsevierpure.com While 4-(dibromomethyl)thiazole itself is not expected to be strongly fluorescent, its derivatives can be designed to have specific emission properties. The study of 2-arylbenzothiazole derivatives, for example, has systematically investigated the relationship between their chemical structure and their absorption and fluorescence properties. nih.gov

Table 3: Photophysical Properties of an Exemplary Thiazole Dye

| Dye | Solvent/Condition | Absorption λmax (nm) | Emission λmax (nm) | Application | Reference |

|---|---|---|---|---|---|

| Thiazole Orange (TO) | In solution | ~500 | Weak | Light-up Probe | nih.gov |

Vibrational Spectroscopy for Functional Group Identification (e.g., IR Spectroscopy)

Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, is a fundamental technique for identifying the functional groups present in a molecule. mdpi.comagr.hr Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to specific vibrational modes such as stretching and bending. nih.gov

The IR spectrum of 4-(dibromomethyl)thiazole would display a series of absorption bands that serve as a molecular fingerprint. Key expected vibrations include:

C-H stretching: Aromatic C-H stretching from the thiazole ring, typically appearing above 3000 cm⁻¹.

C=N and C=C stretching: Vibrations associated with the thiazole ring, usually found in the 1650-1450 cm⁻¹ region. nih.gov

Ring vibrations: Skeletal vibrations of the thiazole ring, which can provide information about the substitution pattern.

C-Br stretching: The carbon-bromine stretching vibration of the dibromomethyl group, which would be expected in the lower frequency (fingerprint) region of the spectrum, typically below 800 cm⁻¹.

C-H bending: Bending vibrations for the aromatic and aliphatic C-H bonds.

In a study of a 2,3,4-trisubstituted thiazole, characteristic peaks were observed at 3085 cm⁻¹ (aromatic C-H stretch), 2978 cm⁻¹ (aliphatic C-H stretch), and 1609 and 1548 cm⁻¹ for C=N and C=C stretching, respectively. nih.gov

Table 4: General IR Absorption Frequencies for Thiazole Derivatives

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | nih.gov |

| Aliphatic C-H | Stretching | 3000 - 2850 | nih.gov |

| C=N (Thiazole Ring) | Stretching | 1650 - 1550 | nih.gov |

| C=C (Thiazole Ring) | Stretching | 1600 - 1450 | nih.gov |

| C-N | Stretching | 1380 - 1260 | researchgate.net |

X-ray Crystallography for Solid-State Structural Analysis and Conformation Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise measurements of bond lengths, bond angles, and torsional angles, as well as information about intermolecular interactions and crystal packing. mdpi.com

A single-crystal X-ray diffraction analysis of 4-(dibromomethyl)thiazole would unambiguously confirm its connectivity and provide detailed geometric parameters. Thiazole rings are known to be planar. nih.gov The analysis would reveal the precise orientation of the dibromomethyl group relative to the plane of the thiazole ring.

Table 5: Illustrative Crystallographic Data for a Thiazole Derivative (Compound 3b)

| Parameter | Value |

|---|---|

| Formula | C₁₂H₁₃N₅O₄S |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.0981(2) |

| b (Å) | 8.2929(2) |

| c (Å) | 13.0081(4) |

| α (°) | 101.598(1) |

| β (°) | 97.483(1) |

| γ (°) | 104.577(1) |

Data from Reference nih.gov

Theoretical and Computational Chemistry Approaches to 4 Dibromomethyl Thiazole

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors (e.g., HOMO/LUMO Energies, Fukui Functions)

There is currently no publicly available research that details the quantum chemical calculations of the electronic structure and reactivity descriptors for 4-(dibromomethyl)thiazole. Such studies would typically involve the use of Density Functional Theory (DFT) to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These values are crucial for understanding the molecule's electronic behavior, with the HOMO energy correlating to its electron-donating ability and the LUMO energy relating to its electron-accepting ability. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability.

Furthermore, Fukui functions, which are derived from changes in electron density, would be calculated to predict the most likely sites for nucleophilic, electrophilic, and radical attack. This analysis provides a more nuanced understanding of the molecule's reactivity at a local, atomic level. In the absence of specific studies on 4-(dibromomethyl)thiazole, no data for its HOMO/LUMO energies or Fukui functions can be presented.

Computational Modeling of Reaction Mechanisms and Transition State Analysis

Detailed computational modeling of reaction mechanisms and transition state analysis for 4-(dibromomethyl)thiazole is not available in the current scientific literature. This type of research would involve mapping the potential energy surface of a reaction involving 4-(dibromomethyl)thiazole to identify the lowest energy pathway from reactants to products. This includes the identification of transition states, which are the high-energy intermediates that govern the reaction rate. By calculating the energy of these transition states, researchers can predict the kinetics and feasibility of a proposed reaction mechanism.

While no specific studies on 4-(dibromomethyl)thiazole were found, a related compound, 4-(dibromomethyl)-2-phenylthiazole , was mentioned in a study by Li et al. (2017) focused on antiviral agents. nih.gov In this research, molecular docking simulations, a form of computational modeling, were used to suggest that this compound could bind within a channel of the dengue virus E protein. nih.gov This finding, while for a structurally similar molecule, indicates the potential utility of computational modeling in understanding the interactions of 4-(dibromomethyl)thiazole derivatives in biological systems.

Prediction of Spectroscopic Properties through Quantum Chemical Methods (e.g., DFT, TD-DFT)

There are no published studies that specifically predict the spectroscopic properties of 4-(dibromomethyl)thiazole using quantum chemical methods. Such investigations would typically employ DFT to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and vibrational frequencies (infrared and Raman spectra). Time-dependent DFT (TD-DFT) would be used to predict the electronic absorption spectra (UV-Vis). Comparing these computationally predicted spectra with experimentally obtained data is a standard method for confirming the structure of a synthesized compound. Without such studies, no theoretical spectroscopic data for 4-(dibromomethyl)thiazole can be provided.

Applications in Advanced Organic Synthesis and Mechanistic Chemical Biology

4-(Dibromomethyl)thiazole as a Crucial Synthetic Intermediate

The utility of 4-(dibromomethyl)thiazole in synthetic chemistry is primarily derived from the chemical reactivity of the dibromomethyl group, which can be readily transformed into other important functional groups, such as aldehydes and carboxylic acids. This reactivity makes it an essential building block for a diverse range of molecular targets.

4-(Dibromomethyl)thiazole is a direct and efficient precursor to thiazole-4-carboxylic acid and its derivatives. The dibromomethyl moiety can be oxidized to a carboxylic acid group under controlled conditions. This transformation is a key step in the synthesis of numerous biologically active molecules where the thiazole-4-carboxylic acid scaffold is essential. google.comchemimpex.com For example, the oxidation of analogous halomethylthiazoles using oxidizing agents like a mixture of nitric and sulfuric acid can produce the corresponding carboxylic acid in high yields. google.com Thiazole-4-carboxylic acid itself is a critical intermediate in the production of pharmaceuticals and agrochemicals. chemimpex.comgoogle.com The conversion of the dibromomethyl group provides a reliable route to this important class of compounds, which are subsequently used in the development of anti-inflammatory and antimicrobial agents. chemimpex.com

Synthetic Routes to Thiazole-4-Carboxylic Acid

Click to view table

| Starting Material Class | Key Transformation | Product | Significance |

|---|---|---|---|

| 4-(Dihalomethyl)thiazole | Oxidation | Thiazole-4-carboxylic acid | Direct conversion of the functional group. google.com |

| Methyl thiazolidine-4-carboxylate | Oxidation and Hydrolysis | Thiazole-4-carboxylic acid | Involves aromatization of the thiazolidine (B150603) ring. google.com |

| Bromopyruvic acid | Cyclization with Thioformamide | Thiazole-4-carboxylic acid | Classic Hantzsch thiazole (B1198619) synthesis approach. google.com |

The structural framework provided by 4-(dibromomethyl)thiazole is valuable in the total synthesis of natural products. The thiazole ring is a component of many natural compounds with significant biological activity. nih.gov In the synthesis of analogues of Bacillamide A, a natural product with notable algicidal activity, the construction of a 2,4-disubstituted thiazole core is a central feature. nih.gov Synthetic strategies often involve the coupling of a thiazole carboxylic acid with an amine moiety, such as tryptamine. nih.gov As an effective precursor to thiazole-4-carboxylic acid, 4-(dibromomethyl)thiazole serves as a key foundational building block, enabling access to the necessary intermediates for the assembly of these complex natural product derivatives. nih.gov

In the broader context of heterocyclic chemistry, 4-(dibromomethyl)thiazole functions as a versatile synthon—a molecular fragment whose reactivity can be strategically exploited to form new ring systems. nih.gov The thiazole nucleus itself is a cornerstone in medicinal chemistry, and the ability to introduce functionality at the 4-position is synthetically advantageous. nih.govresearchgate.net The dibromomethyl group acts as a latent aldehyde, which can participate in condensation reactions to form larger, fused heterocyclic systems. For instance, the Hantzsch synthesis, a classic method for thiazole formation, involves the reaction of an α-halocarbonyl compound with a thioamide. nih.gov Similarly, the functional group in 4-(dibromomethyl)thiazole can be transformed to engage in subsequent cyclization reactions, making it a valuable tool for generating diverse libraries of thiazole-containing compounds. nih.govresearchgate.net

Investigations into Biological Target Modulation (In Vitro Mechanistic Studies)

Derivatives synthesized from 4-(dibromomethyl)thiazole have been instrumental in probing and modulating the activity of key biological targets in vitro. By serving as a scaffold, it allows for the systematic modification and synthesis of analogues that can be screened for inhibitory activity against various enzymes and cellular processes, providing insights into disease mechanisms.

Thiazole-based compounds, originating from synthons like 4-(dibromomethyl)thiazole, have been identified as potent inhibitors of several critical enzymes implicated in cancer progression.

PI3K/mTOR: The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer, making it a prime therapeutic target. nih.govnih.gov Thiazole derivatives have been designed as dual inhibitors of PI3K and mTOR, which can offer advantages over single-target agents. nih.gov Studies on these compounds reveal their ability to bind to the active sites of these kinases, thereby blocking downstream signaling that leads to cell proliferation and survival. nih.govmdpi.com

Tubulin Polymerization: The cytoskeleton, particularly microtubule dynamics, is a validated target for anticancer agents. Certain 4-substituted thiazole derivatives have been shown to exert their anticancer activity by inhibiting tubulin polymerization. nih.gov This disruption of microtubule formation leads to a breakdown of the mitotic spindle, preventing cell division.

VEGFR-2: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth, and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key regulator of this process. mdpi.com Numerous studies have focused on developing thiazole-containing molecules as VEGFR-2 inhibitors. mdpi.comsemanticscholar.org These compounds effectively block the kinase activity of the receptor, thereby inhibiting the signaling cascade that promotes angiogenesis. mdpi.comnih.gov

Enzyme Inhibition by Thiazole Derivatives

Click to view table

| Target Enzyme | Derivative Class | Example Compound | Inhibitory Activity (IC₅₀) | Reference Compound | Reference IC₅₀ |

|---|---|---|---|---|---|

| VEGFR-2 | Benzothiazole Hybrid | Compound 4a | 91 nM | Sorafenib | 53 nM semanticscholar.org |

| VEGFR-2 | 4-Chlorophenylthiazole | Compound 4b | 51.09 nM | Sorafenib | 51.41 nM mdpi.com |

| VEGFR-2 | Thiadiazole Derivative | Compound 20b | 0.024 µM | Sorafenib | 0.041 µM researchgate.net |

| PI3Kα | Thiazole Derivative | Compound 3b | Similar to Alpelisib | Alpelisib | N/A nih.gov |

Beyond direct enzyme inhibition, in vitro mechanistic studies with thiazole derivatives have provided a deeper understanding of their impact on fundamental cellular processes like cell cycle progression and programmed cell death (apoptosis).

Cell Cycle Arrest: The proliferation of cancer cells is characterized by uncontrolled cell division. Thiazole-based compounds have been shown to halt this process by inducing cell cycle arrest at various phases. mdpi.commdpi.com For example, certain derivatives cause an accumulation of cells in the G1 and G2/M phases, preventing them from proceeding through the cell cycle and replicating. mdpi.com This arrest is often mediated by the modulation of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). mdpi.com

Apoptosis Induction: Apoptosis is a natural process of programmed cell death that is often evaded by cancer cells. A primary mechanism of action for many anticancer agents is the reactivation of this pathway. researchgate.net Thiazole derivatives have demonstrated a potent ability to induce apoptosis in cancer cell lines. mdpi.comnih.gov Mechanistic studies show that these compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. nih.govnih.gov This is often confirmed by observing DNA fragmentation, activation of caspases (key executioner enzymes of apoptosis), and changes in mitochondrial membrane potential. researchgate.netnih.gov

Cellular Effects of Thiazole Derivatives on Cancer Cell Lines

Click to view table

| Derivative | Cell Line | Effect | Key Finding |

|---|---|---|---|

| 3-Nitrophenylthiazolyl (4d) | MDA-MB-231 | Cell Cycle Arrest | Increased cell population in G1 and G2/M phases. mdpi.com |

| 1,3-Thiazole analogue (4) | MCF-7 | Apoptosis Induction | 89-fold increase in late-stage apoptosis compared to control. mdpi.com |

| Thiadiazole (20b) | MCF-7 | Apoptosis Induction | Total apoptosis of 34.47% (18.48% early, 15.99% late). researchgate.net |

| Macrosphelide-Thiazole (MSt-2) | U937 (Lymphoma) | Apoptosis Induction | Induced dose- and time-dependent DNA fragmentation. nih.gov |

Antiviral Action Mechanisms at the Molecular Level (e.g., Flavivirus Envelope Proteins)

The envelope (E) glycoprotein (B1211001) of flaviviruses is a primary target for the development of antiviral agents due to its essential role in the viral life cycle. The E protein mediates both the attachment of the virus to host cell receptors and the subsequent fusion of the viral and host cell membranes, allowing the viral genome to enter the cytoplasm. This fusion process is triggered by the acidic environment of the endosome following receptor-mediated endocytosis. The low pH induces irreversible conformational changes in the E protein, leading to the exposure of a fusion peptide that inserts into the endosomal membrane. Small molecules that can inhibit these critical functions of the E protein are therefore of significant interest as potential broad-spectrum antiviral therapies.

Research has identified a class of thiazole derivatives as potent inhibitors of flavivirus infection, with their mechanism of action attributed to the targeting of the E protein. A key parent compound in this class is methyl 4-(dibromomethyl)-2-(4-chlorophenyl)thiazole-5-carboxylate . Studies focusing on this and related compounds have demonstrated their efficacy against various flaviviruses, such as the Yellow Fever virus, in cell-based assays.

The proposed molecular mechanism for these thiazole derivatives is the inhibition of the E protein-mediated membrane fusion step during viral entry. By binding to the E protein, these small molecules are thought to stabilize the protein's pre-fusion conformation. This stabilization prevents the necessary, low-pH-triggered conformational rearrangements that are essential for the fusion of the viral envelope with the host endosomal membrane.

A series of third-generation analogues of the parent compound were synthesized to improve antiviral potency, metabolic stability, and the therapeutic index. The biological effects of substitutions at the C4 and C5 positions of the thiazole ring were examined, leading to the identification of derivatives with enhanced characteristics. Notably, the methylthio ester and dihydroxypropylamide analogues demonstrated superior antiviral potencies and improved therapeutic indices compared to the original lead compound.

The following table summarizes the research findings on the parent thiazole compound and its more potent analogues.

| Compound | Description | Target Virus | Key Findings | Reference |

|---|---|---|---|---|

| methyl 4-(dibromomethyl)-2-(4-chlorophenyl)thiazole-5-carboxylate | Parent/Lead Compound | Yellow Fever Virus | Identified as a potent antiviral agent among first and second-generation compounds, targeting the flavivirus envelope protein. | |

| Methylthio ester analogue | Third-generation analogue | Yellow Fever Virus | Showed one of the best antiviral potencies among the tested analogues. | |

| Dihydroxypropylamide analogue | Third-generation analogue | Yellow Fever Virus | Demonstrated improved therapeutic index and metabolic stability relative to the parent compound. |

Structure-activity relationship studies have underscored the importance of the dibromomethyl group at the C4 position of the thiazole ring for antiviral activity. Further modifications at the C5 position, such as the introduction of methylthio ester and dihydroxypropylamide groups, have been shown to significantly enhance the antiviral profile of these compounds. These findings highlight the potential of this chemical scaffold for the development of effective, broad-spectrum inhibitors of flavivirus entry.

Structure Activity Relationship Sar Investigations of 4 Dibromomethyl Thiazole Derivatives at the Molecular Level

Influence of the Dibromomethyl Moiety on Molecular Recognition and In Vitro Bioactivity

The dibromomethyl group at the 4-position of the thiazole (B1198619) ring is a critical determinant of the molecule's biological activity and its ability to engage in molecular recognition with target proteins. This moiety, characterized by the presence of two bromine atoms on a methyl group, imparts specific steric and electronic properties that can significantly influence ligand-target interactions. The bulky and lipophilic nature of the dibromomethyl group can facilitate binding within hydrophobic pockets of a target protein.

Furthermore, the bromine atoms are highly electronegative and can participate in halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site on the target molecule. This type of interaction can be a key factor in determining the binding affinity and selectivity of the compound. The reactive nature of the bromomethyl group suggests it may also form covalent bonds with nucleophilic residues in a biological target, leading to irreversible inhibition.

Positional and Electronic Effects of Substituents on the Thiazole Core and their Correlation with In Vitro Efficacy

Structure-activity relationship studies on various thiazole derivatives have consistently shown that the nature of substituents is pivotal for bioactivity. For instance, the introduction of electron-withdrawing groups, like nitro or cyano groups, can enhance the activity of some series of compounds. Conversely, electron-donating groups, such as methoxy (B1213986) or methyl groups, may be favorable in other contexts by increasing the electron density and modifying the binding mode. The position of these substituents is equally critical, as it dictates the spatial arrangement of the molecule and its fit within the target's binding site.

A systematic analysis of these effects is often presented in tabular format to correlate structural changes with biological outcomes.

Table 1: Positional and Electronic Effects of Substituents on Thiazole Derivatives

| Position of Substitution | Type of Substituent | General Effect on In Vitro Efficacy |

| 2-position | Electron-withdrawing group | Often leads to an increase in potency by enhancing interactions with the target. |

| 2-position | Electron-donating group | May decrease activity depending on the specific target and binding pocket. |

| 5-position | Bulky hydrophobic group | Can improve binding affinity by occupying hydrophobic pockets in the target protein. |

| 5-position | Small polar group | May form specific hydrogen bonds, increasing selectivity and potency. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For 4-(dibromomethyl)thiazole derivatives, QSAR models can be invaluable for predicting the bioactivity of novel, unsynthesized analogs, thereby guiding medicinal chemistry efforts and prioritizing synthetic targets.

The development of a robust QSAR model involves several key steps. First, a dataset of compounds with known biological activities is compiled. Then, a variety of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as steric properties (e.g., molecular volume, surface area), electronic properties (e.g., dipole moment, partial charges), and hydrophobic properties (e.g., logP). Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then employed to build a mathematical equation that correlates a combination of these descriptors with the observed biological activity. nih.gov

For a series of thiazole derivatives studied as PIN1 inhibitors, QSAR models were developed using descriptors like molar refractivity (MR), LogP, the energy of the lowest unoccupied molecular orbital (ELUMO), and the Balaban index (J). These models demonstrated satisfactory performance in predicting the activity of the compounds.

Molecular Docking Studies for Elucidating Ligand-Target Binding Interactions

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a target protein. For 4-(dibromomethyl)thiazole derivatives, docking studies provide critical insights into the specific molecular interactions that govern their binding affinity and selectivity. These studies can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the amino acid residues of the target's active site.

In typical molecular docking simulations, a three-dimensional model of the target protein is used. The 4-(dibromomethyl)thiazole derivative is then computationally "docked" into the binding site in various possible conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating more favorable binding.

For example, in studies of other thiazole derivatives, molecular docking has been used to simulate their binding to protein targets like the human RND1 GTPase or various microbial enzymes. nih.gov These studies have identified key amino acid residues, such as Lys106 and Arg96, that form arene-cation or hydrogen bond interactions with the thiazole-based ligands. nih.gov Such information is instrumental in understanding the mechanism of action and in designing new derivatives with improved binding characteristics.

Table 2: Summary of Potential Ligand-Target Interactions for Thiazole Derivatives from Molecular Docking

| Type of Interaction | Interacting Moiety on Ligand | Potential Interacting Residue on Target | Significance |

| Hydrogen Bonding | Thiazole Nitrogen, Amine/Amide groups | Serine, Aspartate, Glutamate | Provides specificity and contributes to binding affinity. |

| Hydrophobic Interactions | Phenyl rings, Alkyl chains | Leucine, Isoleucine, Valine | Crucial for binding in nonpolar pockets. |

| Arene-Cation Interactions | Aromatic rings | Lysine, Arginine | Strong non-covalent interaction that enhances binding. |

| Halogen Bonding | Bromine atoms of dibromomethyl group | Carbonyl oxygen, Aromatic rings | Directional interaction that can improve selectivity. |

Note: The specific interactions are dependent on the particular ligand and target protein being studied.

Future Research Directions and Emerging Paradigms for 4 Dibromomethyl Thiazole Chemistry

Development of Novel and Sustainable Synthetic Strategies

The traditional synthesis of thiazole (B1198619) derivatives, often relying on the Hantzsch synthesis, can involve harsh conditions and the use of hazardous reagents. mdpi.com Future research will undoubtedly focus on the development of more sustainable and efficient synthetic routes to 4-(dibromomethyl)thiazole and its derivatives.

Key areas of development include:

Green Catalysis: The use of reusable, solid-supported catalysts, such as silica-supported tungstosilisic acid, has shown promise in the one-pot synthesis of other thiazole derivatives. mdpi.com Applying these methodologies to the synthesis of 4-(dibromomethyl)thiazole could lead to higher yields, shorter reaction times, and a significant reduction in waste.

Eco-Friendly Solvents: Moving away from traditional volatile organic solvents towards greener alternatives like deep eutectic solvents is a growing trend in organic synthesis. mdpi.com Investigating the synthesis of 4-(dibromomethyl)thiazole in such solvent systems could enhance the environmental profile of the process.

Microwave-Assisted Synthesis: Microwave irradiation has been demonstrated to accelerate organic reactions, often leading to cleaner products and higher yields in shorter timeframes. researchgate.net The application of microwave-assisted synthesis to the key steps in the formation of 4-(dibromomethyl)thiazole could offer a more efficient and scalable production method.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, improved safety, and easier scalability compared to batch processes. Developing a flow-based synthesis for 4-(dibromomethyl)thiazole would be a significant step towards its large-scale and sustainable production.

A comparative look at existing and potential synthetic strategies is presented below:

| Synthetic Strategy | Key Features | Potential Advantages for 4-(Dibromomethyl)thiazole Synthesis | Relevant Research on Thiazoles |

| Traditional Hantzsch Synthesis | Condensation of α-haloketones with thioamides. | Well-established and versatile. | mdpi.com |

| Green Catalysis | Use of reusable catalysts (e.g., silica-supported acids). | Reduced catalyst waste, potential for milder conditions. | mdpi.com |

| Deep Eutectic Solvents | Use of biodegradable, low-volatility solvents. | Reduced environmental impact, potential for novel reactivity. | mdpi.com |

| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate reactions. | Faster reaction times, improved yields, and cleaner reactions. | researchgate.net |

Exploration of Undiscovered Reactivity and Transformation Pathways

The dibromomethyl group is a highly versatile functional handle, yet its full reactive potential on the thiazole scaffold remains largely unexplored. Future research should aim to systematically investigate its reactivity to unlock new molecular architectures.

Promising avenues for exploration include:

Nucleophilic Substitution Reactions: While the bromomethyl group is known to react with nucleophiles, a comprehensive study of the reactivity of the dibromomethyl group with a wide array of nucleophiles (e.g., N, O, S-based) is warranted. This could lead to a diverse library of novel 4-substituted thiazole derivatives.

Formation of Aldehydes and Carboxylic Acids: The dibromomethyl group is a precursor to the formyl group. Investigating efficient and selective hydrolysis or oxidation methods to convert 4-(dibromomethyl)thiazole into 4-formylthiazole or thiazole-4-carboxylic acid would provide valuable synthetic intermediates.

Metal-Catalyzed Cross-Coupling Reactions: The C-Br bonds in the dibromomethyl group could potentially participate in various metal-catalyzed cross-coupling reactions, opening up pathways to novel carbon-carbon and carbon-heteroatom bond formations.

Radical Reactions: The weak C-Br bonds are susceptible to homolytic cleavage, suggesting that 4-(dibromomethyl)thiazole could be a valuable substrate in radical-mediated transformations, allowing for the introduction of complex molecular fragments at the 4-position.

Application of Advanced Computational Methodologies for Predictive Molecular Design

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental efforts and accelerating the discovery process. The application of these methods to 4-(dibromomethyl)thiazole can provide invaluable insights.

Future computational studies could focus on:

Density Functional Theory (DFT) Calculations: DFT can be used to calculate the electronic structure, molecular orbitals (HOMO-LUMO), and electrostatic potential of 4-(dibromomethyl)thiazole. nih.gov This information can help predict its reactivity, stability, and potential sites for electrophilic and nucleophilic attack. physchemres.org

Molecular Docking Simulations: For biologically active derivatives, molecular docking can be employed to predict the binding modes and affinities with specific biological targets, such as enzymes or receptors. mdpi.com This can aid in the rational design of more potent and selective therapeutic agents. niscair.res.in

Quantitative Structure-Activity Relationship (QSAR) Studies: By developing QSAR models, it may be possible to correlate the structural features of a series of 4-(dibromomethyl)thiazole derivatives with their biological activity, providing a predictive tool for designing new compounds with enhanced properties.

Reaction Mechanism Elucidation: Computational methods can be used to model potential reaction pathways, calculate activation energies, and identify transition states, thus providing a deeper understanding of the mechanisms of novel transformations involving 4-(dibromomethyl)thiazole.

| Computational Method | Application to 4-(Dibromomethyl)thiazole Research | Potential Insights | Relevant Research on Thiazoles |

| Density Functional Theory (DFT) | Prediction of electronic properties and reactivity. | Identification of reactive sites, understanding of reaction mechanisms. | nih.govphyschemres.org |

| Molecular Docking | Simulation of binding to biological targets. | Prediction of biological activity, rational drug design. | mdpi.comniscair.res.in |

| QSAR | Correlation of chemical structure with biological activity. | Predictive models for designing more active compounds. | nih.gov |

Expanding the Scope of In Vitro Biological Applications through Deeper Mechanistic Understanding

Thiazole-containing compounds are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.govmdpi.com Preliminary studies on related brominated thiazoles suggest that 4-(dibromomethyl)thiazole could be a promising candidate for various therapeutic applications.

Future research in this area should be directed towards:

Broad-Spectrum Biological Screening: A systematic in vitro screening of 4-(dibromomethyl)thiazole and its derivatives against a diverse panel of cancer cell lines, pathogenic bacteria, and fungi is essential to identify its most promising biological activities. nih.gov

Mechanism of Action Studies: Once a significant biological activity is identified, in-depth mechanistic studies are crucial. For example, if anticancer activity is observed, investigations into its effects on the cell cycle, apoptosis, DNA fragmentation, and mitochondrial membrane potential would be necessary to elucidate its mode of action. nih.gov

Enzyme Inhibition Assays: Many drugs exert their effects by inhibiting specific enzymes. Screening 4-(dibromomethyl)thiazole against a panel of relevant enzymes, such as kinases, proteases, or topoisomerases, could reveal its specific molecular targets. nih.gov

Development of Molecular Probes: The reactive nature of the dibromomethyl group makes it suitable for the design of molecular probes to study biological processes. These probes could be used to identify and label specific cellular targets.

The following table summarizes the known biological activities of various thiazole derivatives, suggesting potential avenues for the investigation of 4-(dibromomethyl)thiazole.

| Biological Activity | Examples of Active Thiazole Derivatives | Potential for 4-(Dibromomethyl)thiazole | Relevant Research |

| Anticancer | Tiazofurin, various synthetic derivatives. | High potential due to the reactivity of the dibromomethyl group. | nih.govnih.govnih.gov |

| Antimicrobial | Penicillin, Norsulfazolum. | Worthy of investigation against a broad spectrum of pathogens. | nih.govmdpi.com |

| Anti-inflammatory | Meloxicam. | Potential for development as a novel anti-inflammatory agent. | nih.gov |

| Antiviral | Ritonavir. | Potential for screening against various viral targets. | nih.gov |

By systematically pursuing these future research directions, the scientific community can unlock the full potential of 4-(dibromomethyl)thiazole, paving the way for the development of novel therapeutics, advanced materials, and a deeper fundamental understanding of thiazole chemistry.

Q & A

Q. Methodological Focus

- Catalyst optimization : Use of Pd/Cu catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl-thiazole bonds).

- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance bromination efficiency.

- Temperature control : Lower temperatures (0–5°C) minimize side reactions during dibromomethyl introduction.

- Workflow integration : One-pot reactions reduce intermediate isolation steps, improving overall yield .

How can computational tools guide the design of 4-(dibromomethyl)thiazole derivatives for antiviral applications?

Q. Advanced Research Focus

- Molecular dynamics simulations : To study interactions with viral envelope proteins (e.g., flavivirus E protein).

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with antiviral IC50 values.

- ADMET prediction : Tools like SwissADME assess logP, solubility, and metabolic stability early in design .

What are the challenges in scaling up 4-(dibromomethyl)thiazole synthesis for preclinical studies?

Q. Methodological Focus

- Bromine handling : Safe protocols for excess bromine neutralization (e.g., Na2S2O3 quenching).

- Purification at scale : Switch from column chromatography to fractional crystallization or continuous-flow reactors.

- Stability testing : Monitor degradation under light/heat using accelerated stability studies (40°C/75% RH) .

How do steric and electronic effects of the dibromomethyl group influence regioselectivity in thiazole functionalization?

Advanced Research Focus

The electron-withdrawing nature of Br atoms directs electrophilic substitution to the 5-position of the thiazole ring. Steric hindrance from the dibromomethyl group limits reactivity at the 4-position, favoring reactions like nitration or sulfonation at the 5-position. Experimental validation via competitive reaction monitoring (e.g., LC-MS) is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.